molecular formula C13H16O3S B13998385 2-(Phenylmethanesulfonyl)cyclohexan-1-one CAS No. 10321-66-1

2-(Phenylmethanesulfonyl)cyclohexan-1-one

Katalognummer: B13998385
CAS-Nummer: 10321-66-1
Molekulargewicht: 252.33 g/mol
InChI-Schlüssel: MMDJRWKHXBAGJZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cyclohexanone,2-[(phenylmethyl)sulfonyl]- is an organic compound that features a cyclohexanone ring substituted with a phenylmethyl sulfonyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Cyclohexanone,2-[(phenylmethyl)sulfonyl]- typically involves the sulfonylation of cyclohexanone. One common method is the reaction of cyclohexanone with phenylmethyl sulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of Cyclohexanone,2-[(phenylmethyl)sulfonyl]- can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.

Analyse Chemischer Reaktionen

Types of Reactions: Cyclohexanone,2-[(phenylmethyl)sulfonyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Halogenated phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

Cyclohexanone,2-[(phenylmethyl)sulfonyl]- has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Cyclohexanone,2-[(phenylmethyl)sulfonyl]- involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with active sites, leading to inhibition or modulation of enzyme activity. The phenylmethyl group can enhance binding affinity through hydrophobic interactions.

Vergleich Mit ähnlichen Verbindungen

    Cyclohexanone: Lacks the sulfonyl and phenylmethyl groups, making it less reactive in certain chemical reactions.

    Benzylsulfonyl Chloride: Contains the sulfonyl group but lacks the cyclohexanone ring, leading to different reactivity and applications.

    Phenylmethyl Sulfone: Similar sulfonyl group but different overall structure, affecting its chemical behavior.

Uniqueness: Cyclohexanone,2-[(phenylmethyl)sulfonyl]- is unique due to the combination of the cyclohexanone ring and the phenylmethyl sulfonyl group. This combination imparts distinct chemical properties and reactivity, making it valuable in various applications.

Eigenschaften

CAS-Nummer

10321-66-1

Molekularformel

C13H16O3S

Molekulargewicht

252.33 g/mol

IUPAC-Name

2-benzylsulfonylcyclohexan-1-one

InChI

InChI=1S/C13H16O3S/c14-12-8-4-5-9-13(12)17(15,16)10-11-6-2-1-3-7-11/h1-3,6-7,13H,4-5,8-10H2

InChI-Schlüssel

MMDJRWKHXBAGJZ-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(=O)C(C1)S(=O)(=O)CC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.